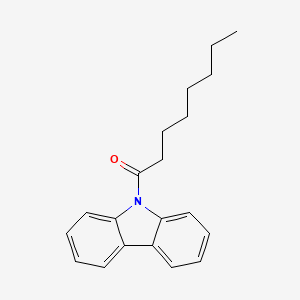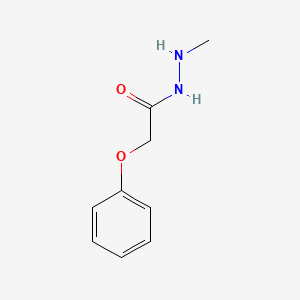![molecular formula C14H11Cl2NO B11949604 n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline CAS No. 63462-39-5](/img/structure/B11949604.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts, such as acids or bases, can also be explored to improve the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, Schiff bases are investigated for their antimicrobial, antifungal, and anticancer activities. n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is explored for its pharmacological properties, including its potential as an enzyme inhibitor. It is studied for its ability to interact with specific enzymes and proteins, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- n-[(e)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness: n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its reactivity and interaction with other molecules. These substituents can enhance its biological activity and make it a valuable compound for various applications.
Propriétés
Numéro CAS |
63462-39-5 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-6-4-12(5-7-13)17-9-10-2-3-11(15)8-14(10)16/h2-9H,1H3 |
Clé InChI |
BTZOBKPFUGNMGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


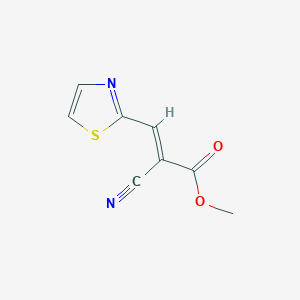



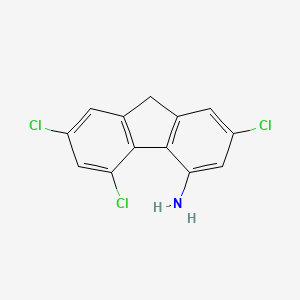
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
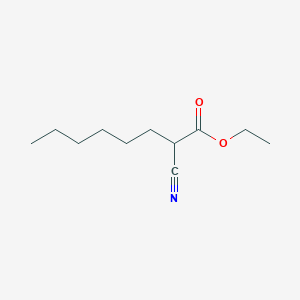

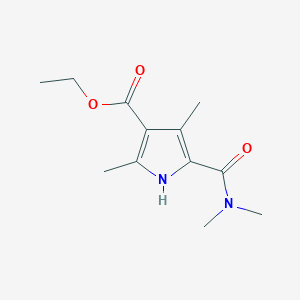
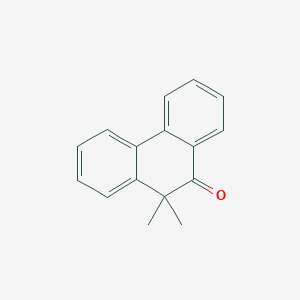

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
